Home > Products > Screening Compounds P122590 > Linagliptin Impurity JX
Linagliptin Impurity JX - 2137744-33-1

Linagliptin Impurity JX

Catalog Number: EVT-2711048
CAS Number: 2137744-33-1
Molecular Formula: C26H28N8O3
Molecular Weight: 500.563
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Linagliptin is a xanthine derivative and a potent, selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), primarily used in the management of type 2 diabetes mellitus. It enhances insulin secretion and inhibits glucagon release in a glucose-dependent manner, thereby contributing to improved glycemic control. During its synthesis and formulation, various impurities can arise, one of which is referred to as "Linagliptin Impurity JX." Understanding this impurity is crucial for ensuring the quality and efficacy of linagliptin-containing pharmaceuticals.

Source

Linagliptin Impurity JX has been identified during the process development of linagliptin. The detection and characterization of this impurity are essential for quality control in pharmaceutical manufacturing. Research indicates that high-performance liquid chromatography (HPLC) is commonly employed to identify such impurities during the synthesis process .

Classification

Linagliptin Impurity JX can be classified as a process-related impurity. Process-related impurities are unintended by-products that occur during the synthesis of active pharmaceutical ingredients. These impurities can affect the safety, efficacy, and stability of the final pharmaceutical product.

Synthesis Analysis

Methods

The synthesis of Linagliptin Impurity JX involves several chemical reactions that occur during the production of linagliptin itself. The methods typically include:

  1. High-Performance Liquid Chromatography: Used for the detection of impurities during synthesis.
  2. Mass Spectrometry: Employed to determine the molecular weight and structure of impurities.
  3. Nuclear Magnetic Resonance Spectroscopy: Utilized for detailed structural elucidation.

Technical Details

During the synthesis of linagliptin, various reaction pathways may lead to the formation of Linagliptin Impurity JX. For instance, incomplete reactions or side reactions involving starting materials or intermediates can yield this impurity. The identification process often involves correlating retention times from HPLC with spectral data obtained from mass spectrometry and nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

Structure

Data

While specific structural data for Linagliptin Impurity JX is limited, similar impurities have been characterized through spectral analysis techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques provide insights into the molecular weight and functional groups present in the impurity .

Chemical Reactions Analysis

Reactions

The formation of Linagliptin Impurity JX can be attributed to several chemical reactions occurring during linagliptin synthesis:

  1. Aminolysis Reactions: Incomplete aminolysis can lead to by-products that may include Linagliptin Impurity JX.
  2. Hydrolysis: Water present in reaction solvents can hydrolyze intermediates, forming additional impurities.
  3. Condensation Reactions: Side reactions during condensation steps can also contribute to impurity formation.

Technical Details

These reactions are often monitored using chromatographic techniques to ensure that impurities remain within acceptable limits for pharmaceutical formulations .

Mechanism of Action

Process

The mechanism by which Linagliptin Impurity JX affects drug formulation is primarily through its potential impact on pharmacokinetics and pharmacodynamics. As an impurity, it may alter the bioavailability or therapeutic effects of linagliptin when present in significant quantities.

Data

The presence of impurities like Linagliptin Impurity JX can influence drug stability and patient safety, necessitating rigorous testing and quality control measures throughout the manufacturing process .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties for Linagliptin Impurity JX are not widely documented, related impurities typically exhibit characteristics such as:

  • Appearance: Often as solids or oily substances.
  • Solubility: Varies depending on functional groups; typically soluble in organic solvents.

Chemical Properties

Chemical properties would include stability under various conditions (e.g., temperature, pH) and reactivity with other compounds present in formulations. Analytical methods such as HPLC are used to assess these properties quantitatively .

Applications

Scientific Uses

Linagliptin Impurity JX serves primarily as a reference substance in analytical chemistry for quality control purposes. It is essential for:

  • Quality Assurance: Monitoring levels of impurities during production.
  • Stability Testing: Assessing how impurities affect drug stability over time.
  • Regulatory Compliance: Ensuring that pharmaceutical products meet safety standards set by regulatory bodies.
Introduction to Linagliptin Impurity Research [1] [7]

Role of Process-Related Impurities in Pharmaceutical Quality Control

Process-related impurities originate from synthetic intermediates, reagents, catalysts, or side reactions during active pharmaceutical ingredient (API) manufacturing. For linagliptin, industrial synthesis involves multi-step reactions where incomplete conversions, inadequate purification, or reagent interactions generate structurally analogous impurities. Studies have identified specific process-related impurities persisting in linagliptin batches, necessitating advanced purification strategies like continuous-flow processing or organic solvent nanofiltration to minimize their presence below threshold limits [2].

Table 1: Common Process-Related Impurities in Linagliptin Synthesis

Impurity DesignationStructural FeatureOrigin in Synthesis
Linagliptin N-Boc Impuritytert-butyloxycarbonyl-protected amineIncomplete deprotection of piperidine amine
Phthalimide IntermediateIsoindoline-1,3-dione groupIncomplete aminolysis of phthaloyl-protected precursor
Brominated Purine DerivativeBromine at C8 positionResidual bromination agent in intermediate coupling
Dimer Impurity 2Methyl-bridged dimeric structureSide reaction during final condensation step

These impurities exemplify critical control points requiring stringent analytical surveillance. For instance, the brominated purine derivative (formed during the coupling of intermediate 11 with aminopiperidine precursor 12) may carry genotoxic potential due to alkyl halide characteristics [2] [9]. Consequently, optimizing reaction stoichiometry, temperature, and purification protocols is essential to suppress such impurities to levels compliant with International Council for Harmonisation (ICH) thresholds.

Regulatory Frameworks for Impurity Profiling (ICH Guidelines)

The ICH guidelines Q3A(R2) and Q3B(R2) establish globally harmonized standards for impurity identification, qualification, and reporting in drug substances and products. These mandate:

  • Identification Thresholds: 0.10% for APIs with maximum daily doses ≤2 grams, requiring structural characterization of impurities exceeding this limit.
  • Qualification Thresholds: 0.15%, necessitating toxicological assessment to justify safety limits.
  • Reporting Thresholds: 0.05%, triggering mandatory disclosure in regulatory submissions [1] [2].

For linagliptin, forced degradation studies per ICH Q1A(R2) are indispensable for profiling impurities like Impurity JX. These studies subject the API to accelerated stress conditions (acid/base hydrolysis, oxidation, thermal, and photolytic exposure), simulating long-term stability scenarios. Research confirms linagliptin exhibits pronounced degradation under acidic (16.42% degradation after 24h at 60°C) and oxidative conditions, while remaining stable under alkaline, thermal, and photolytic stress [1]. Such studies validate analytical methods' capability to resolve and quantify degradation products, ensuring robust quality control throughout the drug lifecycle.

Significance of Linagliptin Impurity JX in Drug Development

Impurity JX has been identified as (R)-N-[1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]-3-piperidyl]urea—a urea derivative formed via nucleophilic addition between linagliptin’s primary amine and hydrocyanic acid (HCN) traces in acetonitrile. This impurity exemplifies solution-phase degradation during sample preparation, particularly under sonication [4]. Its significance stems from three key factors:

  • Ubiquitous Formation Risk: Trace HCN contamination in HPLC-grade acetonitrile is common, posing recurrent formation risks during routine quality testing.
  • Structural Alerts: The urea moiety may confer unexpected pharmacological or toxicological properties.
  • Analytical Interference: Impurity JX co-elutes near linagliptin in conventional chromatographic methods, necessitating specialized resolution protocols [4] [9].

Moreover, Impurity JX represents a stability-indicating marker for linagliptin formulations, reflecting susceptibility to nucleophilic solvents. Its levels in commercial batches (0.12–0.23%) correlate directly with acetonitrile sourcing, emphasizing supply chain controls in impurity mitigation [4].

Properties

CAS Number

2137744-33-1

Product Name

Linagliptin Impurity JX

IUPAC Name

N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]formamide

Molecular Formula

C26H28N8O3

Molecular Weight

500.563

InChI

InChI=1S/C26H30N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18,22-23H,8-9,12-15H2,1-3H3,(H,27,35)

InChI Key

IILRNOWSUPYXIV-UHFFFAOYSA-N

SMILES

CC#CCN1C2C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.